2-乙烯基烟酸甲酯

概述

描述

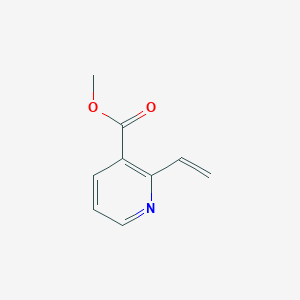

Methyl 2-vinylnicotinate is an organic compound with the molecular formula C9H9NO2. It is characterized by its unique aromatic and olefinic structure, which imparts a distinct fragrance.

科学研究应用

Methyl 2-vinylnicotinate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Medicine: Investigated for its potential use in drug development and as a biomarker for certain diseases.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用机制

Target of Action

Methyl 2-vinylnicotinate, a derivative of niacin, primarily targets the peripheral vasculature . It is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain . The compound’s primary role is to act as a rubefacient, which involves peripheral vasodilation .

Mode of Action

The mode of action of Methyl 2-vinylnicotinate is thought to involve peripheral vasodilation . Following topical administration, it enhances local blood flow at the site of application . It induces vasodilation of the peripheral blood capillaries, which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction . It is also thought that Methyl 2-vinylnicotinate promotes the release of prostaglandin D2, which is strictly locally-acting due to its short half-life .

Biochemical Pathways

It is known that niacin and its derivatives are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (nad), its reduced form nadh, its phosphate parent nadp, and the reduced form nadph . These components are involved in numerous biochemical pathways, including those related to energy production and DNA repair.

Result of Action

The primary result of Methyl 2-vinylnicotinate’s action is the relief of aches and pains in muscles, tendons, and joints . This is achieved through its role as a rubefacient, which involves peripheral vasodilation and enhanced local blood flow .

Action Environment

The action, efficacy, and stability of Methyl 2-vinylnicotinate can be influenced by various environmental factors. As with any chemical compound, careful handling is required to ensure safety .

生化分析

Biochemical Properties

It is known that this compound has a unique structure that could potentially interact with various enzymes, proteins, and other biomolecules in biochemical reactions .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

准备方法

Synthetic Routes and Reaction Conditions: Methyl 2-vinylnicotinate can be synthesized through various organic synthesis methods. One common method involves the reaction of nicotinic acid ester with allyl bromide . Another method includes the hydrogenation of methyl 2-ethynylnicotinate using palladium on calcium carbonate (Lindlar catalyst) in the presence of hydrogen gas .

Industrial Production Methods: Industrial production of Methyl 2-vinylnicotinate typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .

化学反应分析

Types of Reactions: Methyl 2-vinylnicotinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Hydrogenation can convert the vinyl group to an ethyl group.

Substitution: The vinyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Substitution: Halogenating agents like bromine (Br2) or nucleophiles like sodium methoxide (NaOCH3).

Major Products:

Oxidation: Formation of 2-carboxynicotinate.

Reduction: Formation of methyl 2-ethylnicotinate.

Substitution: Formation of various substituted nicotinates depending on the reagent used.

相似化合物的比较

Methyl nicotinate: Similar structure but lacks the vinyl group, making it less reactive in certain chemical reactions.

Ethyl nicotinate: Similar ester functionality but with an ethyl group instead of a vinyl group, affecting its reactivity and applications.

Uniqueness: Methyl 2-vinylnicotinate’s unique combination of aromatic and olefinic structures makes it particularly valuable in organic synthesis and photochemistry. Its ability to undergo a wide range of chemical reactions distinguishes it from other nicotinate derivatives .

生物活性

Methyl 2-vinylnicotinate is a compound derived from nicotinic acid and has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 2-vinylnicotinate has the following chemical structure:

- Chemical Formula : C₉H₉N₁O₂

- Molecular Weight : 163.17 g/mol

The compound features a vinyl group attached to the pyridine ring, which influences its reactivity and biological interactions.

Methyl 2-vinylnicotinate exhibits various biological activities primarily through modulation of neurotransmitter systems. Its interaction with nicotinic acetylcholine receptors (nAChRs) is significant, as these receptors play crucial roles in cognitive function, memory, and neuroprotection.

Key Mechanisms:

- Nicotinic Receptor Modulation : It acts as a partial agonist at nAChRs, potentially enhancing cholinergic signaling, which is vital for cognitive processes and neuroprotection.

- Vasodilation : Similar to methyl nicotinate, it may induce peripheral vasodilation, contributing to increased blood flow and localized warming effects.

Neuroprotective Effects

Research indicates that methyl 2-vinylnicotinate may provide neuroprotective benefits by enhancing cholinergic neurotransmission. This effect could be beneficial in conditions such as Alzheimer's disease, where cholinergic deficits are prevalent.

- Study Findings : In animal models, administration of methyl 2-vinylnicotinate has shown improvements in memory retention and cognitive performance metrics compared to control groups .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, potentially modulating pathways involved in inflammation.

- Mechanism : It may inhibit the production of pro-inflammatory cytokines and promote the release of anti-inflammatory mediators, contributing to its therapeutic potential in inflammatory diseases .

Case Studies

-

Neuroprotective Study :

- Objective : To evaluate the cognitive-enhancing effects of methyl 2-vinylnicotinate in a rat model of Alzheimer's disease.

- Results : Rats treated with the compound showed significant improvements in memory tasks compared to untreated controls. Behavioral assessments indicated enhanced learning abilities and reduced anxiety-like behaviors .

- Inflammation Model :

Research Findings Summary

The following table summarizes key findings from various studies on methyl 2-vinylnicotinate:

属性

IUPAC Name |

methyl 2-ethenylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-3-8-7(9(11)12-2)5-4-6-10-8/h3-6H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAZOSVZGLIDALI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70618959 | |

| Record name | Methyl 2-ethenylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103441-72-1 | |

| Record name | Methyl 2-ethenylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。